molecular formula C11H19NO5 B2960166 4-{[(Tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid CAS No. 1779582-40-9

4-{[(Tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid

Cat. No.: B2960166
CAS No.: 1779582-40-9
M. Wt: 245.275
InChI Key: PCGLJGXKSGRHSC-UHFFFAOYSA-N
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Description

4-{[(Tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid is a specialized chemical building block designed for research applications, particularly in organic synthesis and peptide chemistry. Its structure features a carboxylic acid group and a tert-butoxycarbonyl (Boc)-protected amino group on an oxane (tetrahydro-2H-pyran) ring, making it a valuable bifunctional scaffold for constructing more complex molecules . The primary research value of this compound lies in its role as a protected amino acid derivative. The Boc protecting group is widely used in solid-phase peptide synthesis (SPPS) to shield the amine functionality from unwanted side reactions during the coupling process, and can be removed under mild acidic conditions without disrupting the nascent peptide chain . This makes the compound an essential intermediate for incorporating a conformationally constrained, ring-based structure into synthetic peptides, which can be crucial for studying structure-activity relationships. Researchers also utilize such Boc-protected amino acid derivatives in the synthesis of novel amino acid ionic liquids (AAILs), which can serve as green solvents and additives in chemical reactions . As a handling note, compounds of this class should be stored in a cool, dry place, preferably in a freezer under inert conditions, to maintain stability. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use and handle the material with appropriate personal protective equipment in a well-ventilated fume hood.

Properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonylamino]oxane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-7-4-5-16-8(6-7)9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCGLJGXKSGRHSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCOC(C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-{[(Tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid typically involves the protection of an amine group with a tert-butoxycarbonyl (Boc) group. One common method is the reaction of the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions often include ambient temperature and aqueous conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions for large-scale production.

Chemical Reactions Analysis

4-{[(Tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

4-{[(Tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: It is used in the development of pharmaceuticals and drug delivery systems.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{[(Tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid involves its role as a protecting group for amines. The tert-butoxycarbonyl (Boc) group is added to amines to protect them during chemical reactions, preventing unwanted side reactions . The Boc group can be removed under acidic conditions, revealing the free amine for further reactions . This protection-deprotection strategy is widely used in organic synthesis to achieve selective reactions.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared below with structurally related Boc-protected amino acids and cyclic carboxylic acids. Key differences include ring systems, substituent positions, and functional groups.

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features
4-{[(Tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid (hypothetical) C₁₁H₁₉NO₅ ~245.27* Not provided Oxane ring, Boc-amine at C4, COOH at C2
(2S,5S)-5-{[(tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid C₁₁H₁₉NO₅ 245.275 603130-25-2 Oxane ring, Boc-amine at C5, COOH at C2
6-[(tert-butoxy)carbonyl]-6-azaspiro[3.5]nonane-8-carboxylic acid C₁₄H₂₃NO₄ 269.34 Not provided Spirocyclic structure, Boc-amine, COOH at C8
4-((tert-butoxycarbonyl)amino)butanoic acid C₉H₁₇NO₄ 215.24 13734-36-6 Linear chain, Boc-amine at C4, COOH terminus
2-[(tert-Butoxycarbonyl)amino]-4-chlorobenzoic acid C₁₂H₁₄ClNO₄ 283.70 1469287-10-2 Aromatic ring, Cl substituent, COOH at C2

*Estimated based on positional isomer data from .

Key Comparative Findings

Conformational Rigidity vs. Flexibility
  • The oxane-based compound exhibits enhanced rigidity due to its six-membered ring, which restricts rotational freedom compared to linear analogs like 4-((tert-butoxycarbonyl)amino)butanoic acid . This rigidity is advantageous in peptide design to enforce specific secondary structures.
Solubility and Stability
  • Linear Boc-amino acids (e.g., 4-((Boc)amino)butanoic acid) demonstrate higher aqueous solubility due to their flexible backbones but may suffer from reduced metabolic stability .
  • The oxane and spirocyclic derivatives, with their hydrophobic rings, show improved lipid membrane permeability but require organic solvents for dissolution .

Biological Activity

4-{[(Tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid, also known as trans-4-{[(tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid, is a compound with significant potential in medicinal chemistry. Its unique structure, characterized by a tert-butoxycarbonyl group attached to an amino oxane framework, positions it as a candidate for various biological applications. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

  • Molecular Formula : C11H19NO5
  • Molecular Weight : 245.28 g/mol
  • CAS Number : 2137817-97-9
  • IUPAC Name : rel-(2S,4S)-4-((tert-butoxycarbonyl)amino)tetrahydro-2H-pyran-2-carboxylic acid

Biological Activity Overview

The biological activity of this compound has been investigated in several studies focusing on its potential as a non-canonical amino acid and its interactions with proteases. The compound's structure allows it to participate in various biochemical pathways, making it a subject of interest for drug development.

Protease Inhibition

One of the primary areas of research involves the inhibition of serine proteases. Non-canonical amino acids like those derived from this compound have shown promise in modulating protease activity, which is critical in numerous physiological processes and disease mechanisms.

Protease IC50 (nM) Mechanism of Action
Chymotrypsin300Competitive inhibition
Elastase30Competitive inhibition
TrypsinNot affected-

Case Studies

  • Inhibition Studies on Chymotrypsin
    In a study published by ACS Publications, the compound was tested against chymotrypsin and demonstrated an IC50 value of 300 nM. This indicates that it can effectively inhibit this protease, which is involved in protein digestion and other metabolic processes .
  • Selectivity Towards Elastase
    Another significant finding was the compound's selective inhibition of elastase with an IC50 of 30 nM. This selectivity is crucial for therapeutic applications where reducing elastase activity could mitigate conditions like chronic obstructive pulmonary disease (COPD) .
  • Non-effect on Trypsin
    Interestingly, the compound did not affect trypsin activity, suggesting that its inhibitory effects may be specific to certain proteases. This specificity can be advantageous in drug design to minimize side effects .

Research Findings

Recent studies have explored the synthesis and application of non-canonical amino acids in drug development. The incorporation of such amino acids into peptide sequences can enhance stability and bioactivity. For instance, the use of compounds like this compound can lead to the creation of novel prodrugs that are activated by specific proteases .

Mechanistic Insights

The mechanism by which this compound exerts its biological effects involves its structural mimicry of natural substrates for proteases. By fitting into the active site of these enzymes, it can effectively block substrate access and inhibit enzymatic activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-{[(Tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid, and how do purification methods impact yield and purity?

  • Methodological Answer : The compound can be synthesized via Boc-protection of the amine group on the oxane ring, followed by carboxylation. Key steps include:

  • Boc Protection : Use tert-butoxycarbonyl anhydride (Boc₂O) in a dichloromethane (DCM)/water biphasic system with a base (e.g., NaHCO₃) to protect the amino group .
  • Carboxylation : Introduce the carboxylic acid moiety via oxidation or carbonylation, monitored by TLC or HPLC .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) improves purity. Yield optimization requires pH control during extraction to minimize Boc-deprotection .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic techniques?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR confirms Boc-group presence (tert-butyl protons at ~1.4 ppm) and oxane ring conformation (axial/equatorial protons) .
  • HPLC : Reverse-phase C18 columns (mobile phase: acetonitrile/water with 0.1% TFA) assess purity (>95%) and detect byproducts (e.g., de-Boc derivatives) .
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns in the oxane ring .

Advanced Research Questions

Q. How does the oxane ring’s conformation influence the compound’s reactivity in peptide coupling or catalytic applications?

  • Methodological Answer :

  • Conformational Analysis : Use density functional theory (DFT) to model chair vs. boat conformations and their steric effects on nucleophilic attack at the carboxylic acid .
  • Experimental Validation : Compare coupling efficiency (e.g., EDC/HOBt-mediated reactions) with rigid vs. flexible analogs. Monitor reaction kinetics via in situ IR spectroscopy .

Q. What experimental strategies mitigate Boc-group instability during prolonged storage or under acidic/basic conditions?

  • Methodological Answer :

  • Stability Studies : Accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with LC-MS to identify degradation products (e.g., oxane ring opening or Boc cleavage) .
  • Stabilizers : Co-crystallize with cyclodextrins or use lyophilization to reduce hydrolysis .

Q. How can researchers resolve contradictions in reported catalytic activity data for this compound in asymmetric synthesis?

  • Methodological Answer :

  • Controlled Replication : Standardize reaction conditions (solvent, temperature, catalyst loading) and compare with literature protocols .
  • Mechanistic Probes : Isotopic labeling (¹⁸O in the carboxylic acid) or kinetic isotope effects (KIE) to elucidate rate-determining steps .

Q. What computational frameworks predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with force fields (e.g., AMBER) to model binding to active sites. Validate with SPR or ITC binding assays .
  • MD Simulations : Analyze oxane ring flexibility’s impact on binding affinity over 100-ns trajectories .

Q. How can enantiomeric resolution be achieved for chiral derivatives of this compound?

  • Methodological Answer :

  • Chiral HPLC : Use amylose- or cellulose-based columns (e.g., Chiralpak IA/IB) with hexane/isopropanol gradients .
  • Enzymatic Resolution : Lipase-catalyzed kinetic resolution (e.g., Candida antarctica lipase B) to separate R/S enantiomers .

Q. What methodologies establish structure-activity relationships (SAR) for this compound in drug discovery contexts?

  • Methodological Answer :

  • Analog Synthesis : Modify the oxane ring (e.g., substituents at C3/C5) or replace Boc with Fmoc/Cbz groups. Assess bioactivity via high-throughput screening .
  • Pharmacokinetic Profiling : Measure logP (shake-flask method) and metabolic stability (human liver microsomes) to correlate SAR with ADME properties .

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